molecular formula C14H18N6 B6430897 4-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2199835-55-5

4-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B6430897
CAS No.: 2199835-55-5
M. Wt: 270.33 g/mol
InChI Key: PMBUSTLQOZZKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(1H-pyrazol-1-yl)pyrimidine is a complex heterocyclic compound that features a unique combination of pyrrolo, pyrazole, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the original compound, while substitution reactions could result in derivatives with different functional groups .

Scientific Research Applications

4-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(1H-pyrazol-1-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo, pyrazole, and pyrimidine derivatives, such as:

Uniqueness

What sets 4-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(1H-pyrazol-1-yl)pyrimidine apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new drugs and studying complex biochemical interactions .

Properties

IUPAC Name

2-methyl-5-(6-pyrazol-1-ylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6/c1-18-6-11-8-19(9-12(11)7-18)13-5-14(16-10-15-13)20-4-2-3-17-20/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBUSTLQOZZKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CN(CC2C1)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.